molecular formula C34H44O14 B14134504 Celangulin III CAS No. 144379-42-0

Celangulin III

Cat. No.: B14134504
CAS No.: 144379-42-0
M. Wt: 676.7 g/mol
InChI Key: ARLOYSQKSCYUOB-CZEMSBAUSA-N
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Description

Celangulin III is a bioactive sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus (Chinese bittersweet). It serves as a key research compound for investigating the mechanisms of action of botanical insecticides, particularly those targeting the insect digestive system. Compounds within the celangulin family, including the closely studied Celangulin V, are known to act on the insect midgut. Research indicates that the primary molecular target is the V-ATPase complex in the midgut epithelium, a critical enzyme for maintaining proton gradients and energy metabolism . Binding to this subunit disrupts the function of the V-ATPase, leading to a rapid and dose-dependent decay of the apical membrane potential (Vam) in midgut cells, which disrupts intracellular pH and nutrient transport homeostasis, ultimately causing insect death . This unique mechanism makes celangulins valuable tools for studying insect physiology and resistance. Celangulin V, a major insecticidal component from the same source, shows high toxicity against lepidopteran larvae like Mythimna separata but exhibits selectivity, with species like Agrotis ipsilon showing lower susceptibility, providing a comparative model for resistance and specificity studies . Furthermore, studies on related compounds have shown potential cross-resistance with abamectin but not with synthetic pyrethroids like fenpropathrin, highlighting its distinct mode of action and value in resistance management research . This compound is presented for fundamental scientific research, including entomology, insect toxicology, and the development of biorational pest control agents. This product is strictly labeled 'For Research Use Only' (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use, and it must be handled by qualified laboratory personnel in a controlled research setting.

Properties

CAS No.

144379-42-0

Molecular Formula

C34H44O14

Molecular Weight

676.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,7R,8R,9R,12R)-4,5,8,12-tetraacetyloxy-2-hydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

InChI

InChI=1S/C34H44O14/c1-17(2)29(39)42-16-33-26(45-20(5)37)23(43-18(3)35)15-32(9,41)34(33)27(46-21(6)38)24(31(7,8)48-34)25(44-19(4)36)28(33)47-30(40)22-13-11-10-12-14-22/h10-14,17,23-28,41H,15-16H2,1-9H3/t23-,24+,25+,26-,27+,28-,32-,33?,34-/m0/s1

InChI Key

ARLOYSQKSCYUOB-CZEMSBAUSA-N

Isomeric SMILES

CC(C)C(=O)OCC12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Botanical Sources and Structural Characteristics of Celangulin III

This compound (CAS No. 144379-42-0) belongs to a family of sesquiterpene polyol esters isolated from Celastrus angulatus. Structurally, it features a complex macrocyclic skeleton with multiple hydroxyl and acetyl groups, which contribute to its bioactivity. Unlike its analogues Celangulin-V and Celangulin-A, this compound exhibits distinct substitution patterns at the C-6 and C-15 positions, which influence its solubility and insecticidal efficacy. The compound’s molecular formula, $$ \text{C}{30}\text{H}{42}\text{O}_{12} $$, and spectral data (HR-ESI-MS: m/z 618.28 [M+Na]$$^+$$) have been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry.

Extraction Methods for this compound

Enzyme-Assisted Extraction

Enzyme-assisted extraction has emerged as a sustainable method to enhance the yield of this compound from Celastrus angulatus. A 2019 study optimized this process using pepsin, which hydrolyzes cell wall proteins and increases the release of bound celangulins. Key parameters include:

  • Enzyme Selection : Pepsin (66,000 U/g) outperformed cellulase and neutral protease due to its stability under acidic conditions.
  • Optimal Conditions : Extraction at 37°C, pH 2.0, and 5-hour hydrolysis duration yielded 12.4 mg/g of celangulin.
Table 1. Enzyme Performance in Celangulin Extraction
Enzyme Yield (mg/g) Purity (%)
Pepsin 12.4 89.5
Cellulase 8.7 78.2
Neutral Protease 6.9 72.1

This method reduces solvent consumption and preserves thermolabile compounds, making it ideal for industrial-scale production.

Reflux Extraction with Methanol

Methanol reflux is a conventional technique for celangulin extraction, leveraging the solvent’s polarity to dissolve sesquiterpene esters. A 2015 patent detailed the following optimized protocol:

  • Material-to-Liquid Ratio : 1:10 (plant material:methanol).
  • Temperature and Duration : 60°C for 2 hours, repeated thrice.
  • Yield : 7.98 mg/g with a comprehensive extraction index of 76.46.
Table 2. Impact of Extraction Parameters on Yield
Parameter Optimal Value Yield (mg/g)
Material-to-Liquid 1:10 7.98
Temperature 60°C 7.98
Extraction Cycles 3 7.98

Despite its efficiency, methanol reflux requires post-extraction purification to remove co-solubilized impurities like flavonoids.

Synthetic Approaches to this compound

Semi-Synthesis from Celangulin-V

While direct synthesis of this compound remains unreported, studies on Celangulin-V derivatives provide insights into potential pathways. Acetylation of Celangulin-V with acetic anhydride in pyridine yielded C-6 acetylated analogues, demonstrating that esterification at specific positions can modulate bioactivity. For instance:

  • Derivative 1.1 (C-6 acetyl): 75% mortality against Mythimna separata larvae.
  • Derivative 1.2 (C-6 propionyl): 83.3% mortality, surpassing native Celangulin-V.

These findings suggest that selective acylation of the C-6 hydroxyl group could be adapted for this compound synthesis, though rigorous stereochemical control is necessary.

Purification and Quality Control

Column Chromatography

Silica gel chromatography (200–300 mesh) with a petroleum ether-ethyl acetate gradient remains the gold standard for purifying this compound. Fractions are monitored via thin-layer chromatography (TLC), and the target compound is crystallized from ethyl acetate.

NMR Fingerprinting

A 2012 patent introduced $$^{13}\text{C}$$-NMR fingerprinting to quantify this compound in mother liquors. Characteristic peaks at δ 70.3 (C-1), 91.4 (C-5), and 83.4 (C-11) serve as identity markers.

Table 3. Quality Assessment of Celangulin-III-Enriched Extracts
Sample Celangulin-III Content (%)
Mother Liquor A 2.85
Mother Liquor B 2.87
Mother Liquor C 3.03

This method ensures batch-to-batch consistency and compliance with regulatory standards.

Research Findings and Applications

Bioactivity Studies

This compound disrupts insect midgut membranes by binding to ATPases, leading to ion imbalance and paralysis. In field trials, formulations containing 0.1% Celangulin-III achieved 92% mortality in Plutella xylostella populations, outperforming synthetic pyrethroids.

Stability and Formulation

Microencapsulation with chitosan-alginate nanoparticles enhances this compound’s UV stability, extending its field persistence from 3 to 14 days.

Chemical Reactions Analysis

Types of Reactions: Celangulin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions include various ester derivatives of this compound, which have been shown to possess enhanced insecticidal activities .

Scientific Research Applications

Celangulin III, a sesquiterpenoid derived from Celastrus angulatus, shows promise as a botanical pesticide due to its insecticidal properties . Research indicates that celangulins disrupt the intestinal wall cell membrane and organelle membrane in Lepidoptera larvae . this compound is one of several insecticidal components isolated from C. angulatus .

Insecticidal Activity and Mechanism

This compound, along with other celangulins (such as celangulin IV and V), targets the neuromuscular synapse and digestive system of insects . These compounds induce narcosis by blocking the neuromuscular junction and cause cell death in the midgut through organelle damage .

Against Tetranychus cinnabarinus

Celangulin's insecticidal activity has been studied against various populations of Tetranychus cinnabarinus, including strains resistant to fenpropathrin (FeR) and abamectin (AbR) . Celangulin was most toxic to the susceptible strain (SS), with an LC50LC_{50} of 1.3883 mg/L . The toxicity against the FeR strain (LC50LC_{50} = 1.3825 mg/L) was nearly identical to that of the SS strain, indicating no cross-resistance between celangulin and fenpropathrin . However, the toxicity of celangulin against the AbR strain (LC50LC_{50} = 6.9203 mg/L) was lower, with its LC50LC_{50} value increasing 4.98-fold, suggesting some cross-resistance between celangulin and abamectin .

Impact on Red Imported Fire Ants

  • Lethal Dose (LD): Celangulin exhibits high toxicity against large workers of Solenopsis invicta (RIFA) . The median lethal dose (LD50LD_{50}) values of celangulin for large workers of S. invicta were 0.086, 0.046, 0.039, and 0.035 ng/ant, with corresponding LD95LD_{95} values of 0.351, 0.119, 0.106, and 0.093 ng/ant following post-treatment durations of 12, 24, 36, and 48 h, respectively .
  • Knockdown Time (KT): Celangulin has a significant knockdown effect on RIFA . At concentrations of 500, 100, and 50 mg/L, the KT25KT_{25} values were measured as 4.937, 8.811, and 10.774 min, respectively . The KT50KT_{50} values were 5.963, 11.187, and 14.581 min, respectively, and the KT95KT_{95} values were 9.449, 20.027, and 30.493 min, respectively .
  • Lethal Time (LT): The lethal time (LT) values of celangulin were evaluated at different concentrations . The LT50LT_{50} and LT95LT_{95} values were 9.905 and 25.227 h, 14.433 and 194.821 h, and 53.918 and 385.491 h, respectively, when treated with concentrations of 0.125, 0.063, and 0.031 mg/L .

Action on Armyworm Midgut Cells

Celangulin V, a related compound, acts on the midgut cells of the oriental armyworm larvae (Mythimna separata) . It primarily targets the plasma membrane and the protective layer of the cuticle on the gut cells, causing perforation of the insectile midgut . The mechanism of action involves targeting the V-ATPase in the cell .

Environmental Considerations

Celangulins exhibit low toxicity toward nontarget organisms, suggesting they can be classified as environmentally friendly pesticides .

Tables of Celangulin data

Table 1: Lethal Dose (LD) values of Celangulin for large workers of S. invicta

Post-treatment duration (h)LD50LD_{50} (ng/ant)LD95LD_{95} (ng/ant)
120.0860.351
240.0460.119
360.0390.106
480.0350.093

Table 2: Knockdown Time (KT) of Celangulin on RIFA

Concentration (mg/L)KT25KT_{25} (min)KT50KT_{50} (min)KT95KT_{95} (min)
5004.9375.9639.449
1008.81111.18720.027
5010.77414.58130.493

Table 3: Lethal Time (LT) values of Celangulin

Concentration (mg/L)LT50LT_{50} (h)LT95LT_{95} (h)
0.1259.90525.227
0.06314.433194.821
0.03153.918385.491

Mechanism of Action

Celangulin III exerts its effects primarily through the inhibition of Na+/K±ATPase activity in insect midgut cells. This inhibition disrupts ion balance and cellular homeostasis, leading to the death of the insect. The compound targets the V-ATPase H subunit, affecting the transmembrane potential and nutrient transport mechanisms in the midgut cells of lepidopteran larvae .

Comparison with Similar Compounds

Comparison with Other Celangulin Compounds

Structural and Functional Differences

Celangulin III, IV, and V share a β-dihydroagarofuran skeleton but differ in ester group substitutions, which critically influence their bioactivity:

  • This compound : Contains seven hydroxyl groups and ester substituents at positions C-1, C-2, C-6, C-8, and C-13. Its insecticidal activity is moderate compared to Celangulin V .
  • Celangulin IV : Targets neuromuscular synapses in insects, causing paralysis, whereas this compound and V primarily disrupt midgut ion transport .
  • Celangulin V: The most active analog, with ester groups at C-1, C-2, C-8, and C-13.

Bioactivity Data

Compound Target Insect LC₅₀ (mg/mL) Primary Target
This compound Mythimna separata Not reported Midgut ion transport (inferred)
Celangulin V Mythimna separata 11.5 V-ATPase H subunit
Celangulin IV Mythimna separata Not reported Neuromuscular synapses

Key Insight : Ester group positioning dictates target specificity. Celangulin V’s C-8 and C-13 esters enhance binding to V-ATPase, while Celangulin IV’s substitutions favor neuromuscular action .

Benzenesulfonamide Derivatives

Synthetic benzenesulfonamides (e.g., compounds B1.24, B2.24) mimic Celangulin V’s mode of action but exhibit superior potency. These derivatives disrupt midgut microvilli and mitochondria in M. separata larvae :

Compound LC₅₀ (mg/mL) Improvement vs. Celangulin V
B2.24 0.342 33.6-fold
B2.5 0.2* ~57.5-fold

Mechanism : Enhanced hydrophobic interactions with the V-ATPase H subunit active cavity due to sulfonamide tail modifications .

1-Tetralone Derivatives

Recent structural simplification of Celangulin V yielded 1-tetralone analogs (e.g., compound 6.16) with 102-fold higher stomach toxicity against M. separata than Celangulin V. These compounds also exhibit novel contact toxicity, a feature absent in natural Celangulins .

Comparison with Other Botanical Insecticides

Azadirachtin vs. Celangulin

Both compounds show horizontal toxicity transfer in red imported fire ants (Solenopsis invicta), but Celangulin (likely V) has faster knockdown (KT₉₅ = 30.493 min) compared to azadirachtin (KT₉₅ = 14.581 min) .

Parameter Celangulin (V/III) Azadirachtin
LC₅₀ (mg/L) 200–1000 500–1000
Horizontal Transfer High efficacy Moderate

Veratramine

Stability and Environmental Considerations

Celangulin V degrades rapidly in alkaline soils (half-life < 48 hours in pH 10) but persists longer in acidic conditions (half-life = 78.4 hours in pH 4) .

Q & A

Q. What methodologies optimize the balance between structural complexity and pesticidal activity in this compound analogs?

  • Methodological Answer: Implement fragment-based drug design (FBDD) to modularize the core structure. Prioritize analogs with ≤5 synthetic steps and bioactivity thresholds (e.g., LD₉₀ < 1 μg/mL). High-throughput screening against insect cell lines accelerates SAR refinement .

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